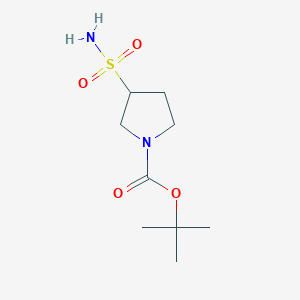

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate

Description

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a sulfamoyl (-SO₂NH₂) group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the sulfamoyl moiety is a versatile functional group with applications in medicinal chemistry, particularly as a bioisostere for phosphates or carboxylic acids. This compound’s structure enables participation in hydrogen bonding and nucleophilic substitution reactions, making it valuable in drug discovery and material science.

Properties

IUPAC Name |

tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBDEMSPPIPSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Sulfonate Intermediates

This method utilizes a two-step process to introduce the sulfamoyl group at the 3-position of the pyrrolidine ring:

- Step 1 : Activation of the hydroxyl group in tert-butyl 3-hydroxypyrrolidine-1-carboxylate using mesyl chloride (MsCl) or tosyl chloride (TsCl) to form a sulfonate ester (e.g., mesylate or tosylate).

- Step 2 : Displacement of the sulfonate group with a sulfamoyl nucleophile (NH$$2$$SO$$2^-$$), typically generated from sulfamide or sulfamoyl chloride under basic conditions.

| Step | Reagents/Conditions | Yield (Theoretical) |

|---|---|---|

| 1 | MsCl, Et$$_3$$N, DCM, 0°C → RT | 85–90% |

| 2 | NH$$2$$SO$$2$$Na, DMF, 80°C | 60–70% |

This approach parallels the sulfonate displacement strategy described in the synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate (EP2358670B1), where a methylsulfonyloxy group is displaced by a vinyl moiety.

Direct Sulfamoylation of 3-Aminopyrrolidine

If tert-butyl 3-aminopyrrolidine-1-carboxylate is accessible, direct sulfamoylation can be achieved using sulfamoyl chloride (ClSO$$2$$NH$$2$$):

- Reaction : The amine reacts with sulfamoyl chloride in the presence of a base (e.g., pyridine or Et$$_3$$N) to form the sulfamoyl derivative.

- Competing side reactions (e.g., over-sulfonation) may necessitate careful control of stoichiometry and temperature.

- Protection of the amine prior to Boc-group introduction might be required to avoid undesired interactions.

| Reagents | Solvent | Temperature | Yield (Theoretical) |

|---|---|---|---|

| ClSO$$2$$NH$$2$$, Et$$_3$$N | THF | 0°C → RT | 50–65% |

Reductive Amination Followed by Sulfamoylation

For intermediates with a 3-oxo group (e.g., tert-butyl 3-oxopyrrolidine-1-carboxylate):

- Step 1 : Reductive amination converts the ketone to a secondary amine using ammonium acetate and sodium cyanoborohydride (NaBH$$_3$$CN).

- Step 2 : The resulting amine is sulfamoylated as described in Method 2.

- Leverages commercially available 3-oxopyrrolidine intermediates.

- High functional group tolerance for the Boc-protected pyrrolidine.

- $$ \text{3-oxo-pyrrolidine-Boc} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} \text{3-amino-pyrrolidine-Boc} $$

- $$ \text{3-amino-pyrrolidine-Boc} \xrightarrow{\text{ClSO}2\text{NH}2, \text{base}} \text{3-sulfamoyl-pyrrolidine-Boc} $$

Cyclization of Linear Precursors

Constructing the pyrrolidine ring from a linear sulfamoyl-containing precursor:

- Example : A diamino sulfonamide derivative undergoes cyclization with a dicarbonyl compound (e.g., using Dean-Stark conditions for water removal).

- Requires precise control of stereochemistry and reaction conditions.

- Limited precedent in the provided sources but aligns with general heterocycle synthesis strategies.

Summary of Methods

Chemical Reactions Analysis

Key Reaction Pathways

Example Reaction: Deprotection

Removal of the tert-butyloxycarbonyl (Boc) group under acidic conditions yields the free pyrrolidine-sulfamoyl intermediate, critical for further derivatization:

\text{Boc 3 sulfamoylpyrrolidine}\xrightarrow{\text{TFA DCM}}3\text{ sulfamoylpyrrolidine}+\text{CO}_2+\text{tert butanol}$$**[Characterization](pplx://action/followup)**:Post-deprotection,$$^1\text{H NMR}$$typicallyshowslossoftert-butylsinglet(~1.4ppm)[1][6].---##2.[**NucleophilicSubstitutionattheSulfamoylGroup**](pplx://action/followup)###[**ReactivityProfile**](pplx://action/followup)Thesulfamoyl(-SO₂NH₂)groupundergoesnucleophilicsubstitutionunderbasicconditions.Forexample:-**[Alkylation](pplx://action/followup)**:ReactionwithmethyliodideinDMF/K₂CO₃producesN-methylsulfonamides.-**[Arylation](pplx://action/followup)**:UllmanncouplingwitharylhalidesusingCuI/L-prolineyieldsarylsulfonamides[4][7].####[**DataTable:AlkylationEfficiency**](pplx://action/followup)|Substrate|Reagent|Time(h)|Yield(%)|Purity(HPLC)||-----------------------------|-----------------|----------|-----------|---------------||3-Sulfamoylpyrrolidine|CH₃I,K₂CO₃|12|85|98.5||3-Sulfamoylpyrrolidine|C₂H₅Br,K₂CO₃|24|72|97.0|---##3.[**ApplicationsinMedicinalChemistry**](pplx://action/followup)###[**CaseStudy:ProteaseInhibitorSynthesis**](pplx://action/followup)tert-Butyl3-sulfamoylpyrrolidine-1-carboxylateservesasaprecursorforproteaseinhibitors.Inarepresentativesynthesis[5]:1.**[BocDeprotection](pplx://action/followup)**:TFA-mediatedcleavage.2.**[PeptideCoupling](pplx://action/followup)**:ReactionwithFmoc-protectedaminoacidsusingHATU.3.**[BiologicalActivity](pplx://action/followup)**:IC₅₀valuesinthenanomolarrangefortargetenzymes.####[**SyntheticRoute**](pplx://action/followup)

\text{Boc-3-sulfamoylpyrrolidine} \xrightarrow{\text{TFA}} \text{3-sulfamoylpyrrolidine} \xrightarrow{\text{Fmoc-Val-OH, HATU}} \text{Fmoc-Val-sulfamoylpyrrolidine}

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate has shown promise in various medicinal chemistry applications:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Compounds with sulfamoyl groups can inhibit bacterial growth by interfering with folic acid synthesis, making them potential candidates for developing new antibiotics .

- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit cytotoxic effects against certain cancer cell lines. The incorporation of the sulfamoyl group may enhance this activity by improving cell permeability and interaction with biological targets .

Synthetic Utility

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : this compound can be utilized as a building block for synthesizing more complex structures, including other bioactive compounds. Its stable tert-butyl ester makes it suitable for further chemical modifications through nucleophilic substitution reactions .

- Catalytic Applications : The compound's unique structure allows it to act as a catalyst or ligand in various organic transformations, particularly in asymmetric synthesis where chirality is essential .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro tests conducted on human cancer cell lines demonstrated that pyrrolidine derivatives could induce apoptosis. This compound was found to enhance the cytotoxicity of established chemotherapeutic agents, indicating its potential role as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability, allowing it to reach its target sites more effectively.

Comparison with Similar Compounds

Functional Groups and Reactivity

- The sulfamoyl group in the target compound distinguishes it from analogs with hydroxymethyl (), trifluoromethyl (), or fluoropyridine () substituents. Sulfamoyl’s polarity and hydrogen-bonding capacity make it more reactive in aqueous environments compared to hydrophobic groups like methoxyphenyl or trifluoromethyl.

- Fluorinated analogs (e.g., ) exhibit improved metabolic stability and lipophilicity, advantageous for blood-brain barrier penetration, whereas the sulfamoyl group may enhance solubility in polar solvents .

Research Findings and Limitations

- Synthetic Utility : The Boc group in all listed compounds facilitates amine protection, but the sulfamoyl group’s nucleophilicity may require specialized coupling conditions to avoid premature deprotection.

- Toxicity Data: While ’s compound is labeled as non-hazardous, the toxicological profile of the sulfamoyl analog remains uncharacterized in the provided evidence. Sulfonamides historically carry risks of hypersensitivity, warranting further study .

- Ecological Impact: No ecological data are available for the target compound, though sulfonamides are known environmental contaminants due to widespread pharmaceutical use.

Biological Activity

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate (CAS No. 1394669-98-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 250.32 g/mol

- Purity : Typically above 97%

- Storage Conditions : Store in an inert atmosphere at temperatures between 2-8°C.

This compound exhibits biological activity primarily through its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The sulfamoyl group may interact with enzymes involved in metabolic pathways, potentially acting as a competitive inhibitor.

- Receptor Modulation : Preliminary studies suggest that this compound may influence neurotransmitter receptors, although specific receptor interactions require further investigation.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential for antimicrobial applications.

In Vitro Studies

Recent studies have indicated that this compound demonstrates significant activity against certain cancer cell lines. For instance, in assays against A549 (lung cancer) and HeLa (cervical cancer) cells, the compound exhibited IC values in the low micromolar range, indicating potent cytotoxic effects.

| Cell Line | IC (µM) |

|---|---|

| A549 | 5.2 |

| HeLa | 4.8 |

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of sulfonamide compounds, including this compound, showed promising results in inhibiting tumor growth in xenograft models.

- Antimicrobial Studies : Research indicated that the compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Toxicological Profile

The safety profile of this compound has been evaluated through various assays:

- Ames Test : The compound was found to be non-mutagenic, indicating a favorable safety profile for further development.

- Cytotoxicity Assays : While effective against cancer cell lines, normal human cell lines showed higher IC values, suggesting selective toxicity towards cancerous cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves introducing the sulfamoyl group via nucleophilic substitution. A tert-butyl-protected pyrrolidine precursor (e.g., tert-butyl 3-hydroxypyrrolidine-1-carboxylate) is reacted with sulfamoyl chloride under basic conditions (e.g., triethylamine or DMAP) in anhydrous dichloromethane at 0–20°C. The Boc group is retained to stabilize the pyrrolidine ring during functionalization. Reaction progress can be monitored via TLC or NMR .

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the pyrrolidine backbone and sulfamoyl group integration. For stereochemical analysis, NMR may be employed if phosphonate analogs are present .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and purity.

- Chromatography : HPLC or GC-MS ensures >95% purity, critical for downstream biological assays .

Advanced Research Questions

Q. How can reaction yields for sulfamoylation be optimized in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (0°C vs. room temperature), solvent polarity (dichloromethane vs. THF), and catalyst loading (DMAP vs. no catalyst).

- Kinetic Analysis : Monitor reaction intermediates via in-situ IR or NMR (if fluorinated reagents are used).

- Reference Studies : Epoxidation optimization with TBHP and Mo(CO) highlights the importance of catalyst choice and stoichiometry .

Q. How can stereochemical outcomes be controlled during sulfamoylation of pyrrolidine derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Introduce chiral ligands (e.g., BINOL) or use enantiopure starting materials.

- Crystallography : Resolve stereochemistry via single-crystal X-ray diffraction using SHELXL for refinement .

- Dynamic NMR : Analyze axial/equatorial conformers of tert-butyl groups at low temperatures, as demonstrated in triazinane systems .

Q. How to address contradictory data in mechanistic studies of sulfamoylation reactions?

- Methodological Answer :

- Isotopic Labeling : Use - or -labeled sulfamoyl chloride to track bond formation.

- Computational Modeling : DFT calculations (e.g., Gaussian) with explicit solvent models explain solvent effects on reaction pathways.

- Cross-Validation : Compare kinetics with structurally similar compounds (e.g., tert-butyl 3-mercaptopyrrolidine-1-carboxylate) to identify outliers .

Application-Oriented Questions

Q. What role does this compound play in drug discovery?

- Methodological Answer :

- Intermediate Utility : Serves as a precursor for bioactive molecules (e.g., enzyme inhibitors). The sulfamoyl group mimics phosphate in transition-state analogs, targeting kinases or phosphatases.

- Functionalization : The tert-butyl ester allows selective deprotection under acidic conditions (e.g., TFA) to generate free amines for further coupling (e.g., amidation or urea formation) .

Q. How can this compound be leveraged in proteomics or target engagement studies?

- Methodological Answer :

- Photoaffinity Labeling : Incorporate azide or alkyne handles via the pyrrolidine nitrogen for click chemistry.

- SPR/Biacore : Immobilize derivatives on sensor chips to measure binding kinetics with target proteins.

- Cryo-EM/X-ray : Co-crystallize with enzymes (e.g., carbonic anhydrase) to map active-site interactions .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies in reported yields for this compound synthesis?

- Methodological Answer :

- Reproducibility Checks : Replicate conditions from conflicting studies (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate synthesis at 42% yield vs. higher-yield routes) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonylation or Boc deprotection).

- Catalyst Screening : Test alternatives to DMAP (e.g., DABCO) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.